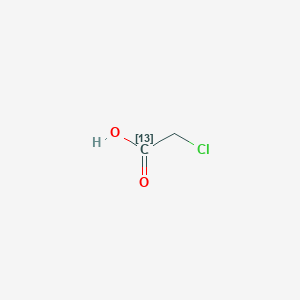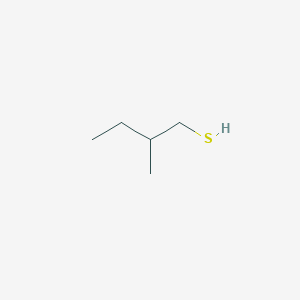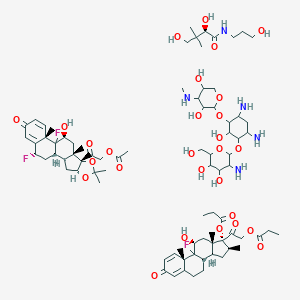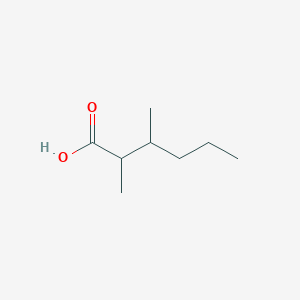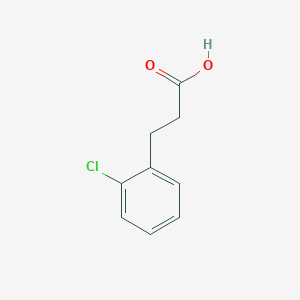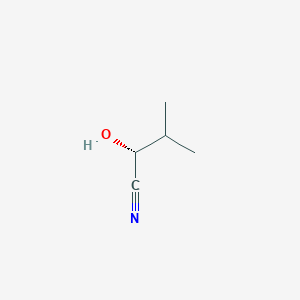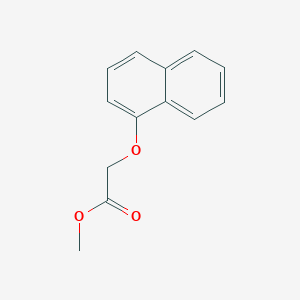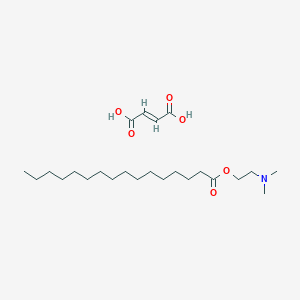
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate is a chemical compound that combines the properties of both an ester and an amine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a dimethylamino group, an ethyl chain, a hexadecanoate ester, and a (Z)-2-butenedioate moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate typically involves the esterification of hexadecanoic acid with 2-(dimethylamino)ethanol, followed by the reaction with (Z)-2-butenedioic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and amides.
Reduction: Alcohols.
Substitution: Various substituted amines and esters.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its potential therapeutic properties, including its use in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate involves its interaction with various molecular targets and pathways. The dimethylamino group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The (Z)-2-butenedioate moiety can participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Used in the production of polymers with applications in drug delivery and coatings.
2-(Diethylamino)ethyl methacrylate: Similar to the above compound but with different alkyl groups, affecting its reactivity and applications.
2-(Dimethylamino)ethyl acrylate: Another ester with applications in polymer chemistry and materials science.
Uniqueness
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate is unique due to its combination of an ester and an amine, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as drug delivery systems and surfactants.
Eigenschaften
CAS-Nummer |
129320-10-1 |
|---|---|
Molekularformel |
C24H45NO6 |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate |
InChI |
InChI=1S/C20H41NO2.C4H4O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21(2)3;5-3(6)1-2-4(7)8/h4-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
QPENYGQYDUNXCD-WLHGVMLRSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Synonyme |
Hexadecanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1 :1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



